![molecular formula C21H18Cl2O3S B2898117 1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol CAS No. 110052-75-0](/img/structure/B2898117.png)
1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-CHLOROPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE” has a linear formula of C16H15ClO3S . Another related compound is “1-CHLORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PHENOXY}BENZENE” with a linear formula of C19H15ClO3S .
Molecular Structure Analysis
The molecular weight of “1-(4-CHLOROPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE” is 322.813 . For “1-CHLORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PHENOXY}BENZENE”, the molecular weight is 358.847 .Scientific Research Applications
Catalysis and Organic Synthesis
- Sulfoxides and sulfones play a significant role in catalytic systems for the selective formation of sulfoxides and sulfones via oxidation processes. For example, methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol offers an efficient pathway for selective oxidation, demonstrating the potential of similar sulfonyl compounds in synthesis and catalysis (Yamazaki, 1996).
- Oxo-rhenium complexes have been utilized as catalysts in the oxidation of alcohols, showing the efficiency of sulfoxide as an oxidant agent. This highlights the role of similar compounds in the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones (Sousa et al., 2013).
Material Science and Polymer Chemistry
- In material science, the synthesis of aromatic multisulfonyl chlorides and their precursors for the creation of dendritic and complex organic molecules showcases the utility of sulfonyl compounds in developing advanced materials. These compounds serve as building blocks for new synthetic strategies, indicating potential applications in designing polymers and nanomaterials (Percec et al., 2001).
- The development of poly(azomethine sulfone)s and their electronic transport mechanism in thin films highlights the relevance of sulfone-based polymers in semiconducting properties and electronic applications. Such materials exhibit semiconducting behaviors with dependencies on their chemical structures, which could be pivotal in electronics and optoelectronics (Rusu et al., 2007).
Environmental Science
- In environmental science, techniques for the preconcentration and determination of organic pollutants, such as dicofol and its degradation products in water samples, utilize novel sample preparation techniques like dispersive liquid-phase microextraction. This underscores the importance of sulfonyl compounds in environmental monitoring and analysis, contributing to the detection and measurement of pollutants (Li et al., 2010).
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O3S/c1-15-2-12-20(13-3-15)27(25,26)14-21(24,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h2-13,24H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPLWAEVVLCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
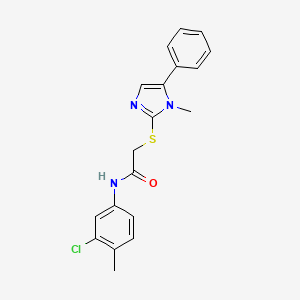

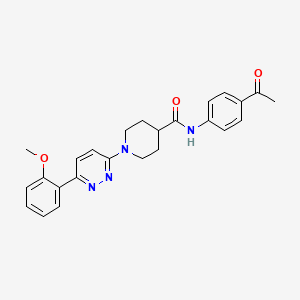
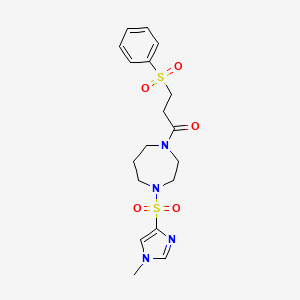
![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)
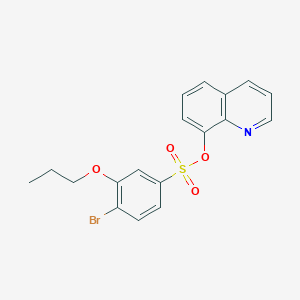
![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)
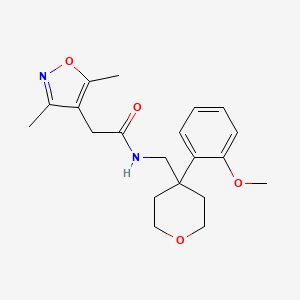

![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)
![N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2898051.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)
